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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Nonanamin, ein primäres aliphatisches Amin, stellt aufgrund seiner geringen

Flüchtigkeit, hohen Polarität und des Fehlens eines starken Chromophors eine analytische

Herausforderung dar. Diese Eigenschaften führen zu einer schlechten Empfindlichkeit und

einer unzureichenden chromatographischen Peakform in Standardanalyseverfahren wie der

Gaschromatographie-Massenspektrometrie (GC-MS) und der

Hochleistungsflüssigkeitschromatographie (HPLC). Die chemische Derivatisierung ist eine

robuste Strategie, um diese Einschränkungen zu überwinden. Durch die Modifikation der

Aminogruppe kann das Molekül so verändert werden, dass seine analytischen Eigenschaften

erheblich verbessert werden, was eine genaue und empfindliche Quantifizierung ermöglicht.

Diese Anwendungshinweise beschreiben detaillierte Protokolle für drei gängige

Derivatisierungsstrategien zur Verbesserung der Detektion von 2-Nonanamin:

Acylierung für die GC-MS-Analyse: Erhöht die Flüchtigkeit und verbessert die

massenspektrometrische Detektion.

Fluoreszenzmarkierung für die HPLC-Analyse: Führt einen Fluorophor ein, um eine hoch

empfindliche Detektion mittels Fluoreszenz- (FLD) oder UV-Detektoren zu ermöglichen.
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Chirale Derivatisierung für die Enantiomerentrennung: Ermöglicht die Trennung und

Quantifizierung von Enantiomeren auf achiralen Säulen.

Methode 1: GC-MS-Analyse durch Acylierung mit
Trifluoressigsäureanhydrid (TFAA)
Die Acylierung ist eine effektive Methode, um die Flüchtigkeit von polaren Analyten wie

primären Aminen zu erhöhen und ihre thermische Stabilität für die GC-Analyse zu verbessern.

Die Reaktion mit Trifluoressigsäureanhydrid (TFAA) ersetzt den aktiven Wasserstoff der

Aminogruppe durch eine Trifluoracetylgruppe. Dies reduziert die Polarität, minimiert die

Wechselwirkungen mit der stationären Phase und führt zu schärferen, symmetrischeren Peaks.

[1] Die Einführung von Fluoratomen verbessert auch die Empfindlichkeit in der

Massenspektrometrie, insbesondere bei Verwendung der chemischen Ionisation.[2]

Probenvorbereitung
(2-Nonanamin in Lösungsmittel)

Derivatisierung
(+ TFAA & Pyridin)

 Reaktion
(60°C, 30 min)

 Extraktion
(z.B. Hexan)

 
GC-MS Analyse
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Abbildung 1. Arbeitsablauf für die GC-MS-Analyse von 2-Nonanamin nach TFAA-

Derivatisierung.

Detailliertes Versuchsprotokoll: TFAA-Derivatisierung
Materialien:

2-Nonanamin-Standard oder -Probe

Trifluoressigsäureanhydrid (TFAA)

Pyridin (wasserfrei)

Lösungsmittel (z. B. Dichlormethan oder Ethylacetat, wasserfrei)

Extraktionslösungsmittel (z. B. Hexan)

Natriumsulfat (wasserfrei)
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Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss)

Heizblock oder Wasserbad

GC-MS-System

Verfahren:

Probenvorbereitung: Eine bekannte Menge 2-Nonanamin (z. B. 1 mg) in 1 ml wasserfreiem

Dichlormethan in einem Reaktionsgefäß lösen. Wenn die Probe in einer wässrigen Matrix

vorliegt, muss sie zunächst extrahiert und getrocknet werden.

Reagenz-Zugabe: 50 µl wasserfreies Pyridin (als Katalysator und Säurefänger) und

anschließend 100 µl TFAA zur Probe geben. Das Gefäß sofort verschließen, um den Kontakt

mit Luftfeuchtigkeit zu minimieren.

Reaktion: Das Reaktionsgemisch gut durchmischen und für 30 Minuten bei 60°C in einem

Heizblock oder Wasserbad inkubieren.[1]

Aufarbeitung: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. Das Lösungsmittel

und überschüssige Reagenzien unter einem leichten Stickstoffstrom eindampfen.

Extraktion: Den Rückstand in 1 ml Hexan aufnehmen. Um verbleibende polare

Verunreinigungen zu entfernen, die Hexanphase mit 1 ml deionisiertem Wasser waschen.

Die organische Phase abtrennen und über wasserfreiem Natriumsulfat trocknen.

Analyse: Einen Aliquot (typischerweise 1 µl) der getrockneten Hexanlösung in das GC-MS-

System injizieren.

Beispielhafte GC-MS-Bedingungen:

Säule: DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent

Trägergas: Helium, konstante Flussrate von 1,2 ml/min

Injektor-Temperatur: 250°C
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Ofenprogramm: 60°C für 2 min halten, dann mit 10°C/min auf 280°C erhöhen und 5 min

halten.

MS-Transferleitung: 280°C

Ionenquelle: 230°C

Modus: Elektronenstoßionisation (EI), Scan-Bereich 50-400 m/z oder Selected Ion

Monitoring (SIM) für erhöhte Empfindlichkeit.

Methode 2: HPLC-Analyse durch
Fluoreszenzmarkierung mit Dansylchlorid
Für die HPLC-Analyse ist die Derivatisierung mit einem chromophoren oder fluorophoren

Reagenz entscheidend, da aliphatische Amine keine signifikante UV-Absorption oder

Fluoreszenz aufweisen. Dansylchlorid (DNS-Cl) reagiert mit primären Aminen in einem

alkalischen Medium und bildet hoch fluoreszierende und stabile Dansylamid-Derivate.[3] Diese

Derivate können mit einem Fluoreszenzdetektor (FLD) bei sehr niedrigen Konzentrationen oder

mit einem UV-Detektor nachgewiesen werden.[4]

Probenvorbereitung
(2-Nonanamin in Puffer)

Derivatisierung
(+ Dansylchlorid)

pH 9.5-10 Reaktion
(60°C, 45 min, dunkel)

 Quenchen
(z.B. mit Prolinlösung)

 
HPLC-FLD Analyse
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Abbildung 2. Arbeitsablauf für die HPLC-FLD-Analyse von 2-Nonanamin nach Dansylchlorid-

Derivatisierung.

Detailliertes Versuchsprotokoll: Dansylchlorid-
Derivatisierung
Materialien:

2-Nonanamin-Standard oder -Probe

Dansylchlorid-Lösung (z. B. 5 mg/ml in Aceton, frisch zubereitet und lichtgeschützt)
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Natriumbicarbonat-Puffer (0,1 M, pH 9,5-10)

Prolin-Lösung (z. B. 5 mg/ml in Wasser, zum Quenchen)

HPLC-Lösungsmittel (Acetonitril und Wasser, HPLC-Qualität)

Reaktionsgefäße (z. B. 1,5-ml-Amber-Vials)

Heizblock oder Wasserbad

HPLC-System mit Fluoreszenz- oder UV-Detektor

Verfahren:

Probenvorbereitung: 100 µl einer wässrigen Lösung von 2-Nonanamin in ein Reaktionsgefäß

geben. 200 µl des Natriumbicarbonat-Puffers (pH 9,5) hinzufügen, um ein alkalisches Milieu

sicherzustellen.[5]

Reagenz-Zugabe: 400 µl der Dansylchlorid-Lösung in Aceton hinzufügen. Das Gefäß sofort

verschließen und gut durchmischen.

Reaktion: Das Reaktionsgemisch für 45 Minuten bei 60°C im Dunkeln inkubieren (z. B. durch

Abdecken mit Aluminiumfolie).[6]

Quenchen: Nach dem Abkühlen auf Raumtemperatur 100 µl der Prolin-Lösung hinzufügen,

um überschüssiges Dansylchlorid zu verbrauchen. Weitere 10 Minuten bei Raumtemperatur

inkubieren.

Analyse: Die Probe vor der Injektion gegebenenfalls filtrieren (0,45-µm-Spritzenfilter). Einen

Aliquot (typischerweise 10-20 µl) in das HPLC-System injizieren.

Beispielhafte HPLC-Bedingungen:

Säule: C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm)

Mobile Phase A: Wasser mit 0,1% Ameisensäure

Mobile Phase B: Acetonitril mit 0,1% Ameisensäure
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Gradient: Start bei 50% B, linear auf 95% B über 15 Minuten, 5 Minuten halten, dann zurück

zu den Ausgangsbedingungen.

Flussrate: 1,0 ml/min

Säulentemperatur: 35°C

Detektion (FLD): Anregung (Ex) bei 340 nm, Emission (Em) bei 530 nm.[3]

Detektion (UV): 254 nm.

Methode 3: Chirale Analyse durch Derivatisierung
mit Marfey's Reagenz (FDAA)
In der pharmazeutischen Entwicklung ist die Bestimmung der enantiomeren Reinheit von

entscheidender Bedeutung. Da 2-Nonanamin ein chirales Zentrum besitzt, ist die Trennung

seiner Enantiomere oft erforderlich. Eine indirekte Methode hierfür ist die Derivatisierung mit

einem enantiomerenreinen Reagenz, wie z. B. Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-

L-alaninamid, FDAA).[7] Die Reaktion von racemischem 2-Nonanamin mit L-FDAA erzeugt ein

Paar von Diastereomeren (L-FDAA-D-Amin und L-FDAA-L-Amin). Diese Diastereomere haben

unterschiedliche physikalische Eigenschaften und können daher auf einer achiralen Standard-

HPLC-Säule (z. B. C18) getrennt werden.[8][9]
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Vor der Derivatisierung

Nach der Derivatisierung

R-2-Nonanamin

S-2-Nonanamin

Enantiomere
(nicht trennbar auf achiraler Säule)

+ L-FDAA
(Chirales Reagenz)

L-FDAA-R-Amin

L-FDAA-S-Amin

Diastereomere
(trennbar auf achiraler Säule)
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Abbildung 3. Prinzip der chiralen Derivatisierung zur Erzeugung trennbarer Diastereomere.

Detailliertes Versuchsprotokoll: FDAA-Derivatisierung
Materialien:

2-Nonanamin-Probe (racemisch oder enantiomer angereichert)

Marfey's Reagenz (FDAA), 1% (w/v) Lösung in Aceton

Natriumbicarbonat-Lösung (1 M)

Salzsäure (2 M)
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HPLC-Lösungsmittel (Acetonitril und Wasser, HPLC-Qualität, oft mit Puffer wie

Triethylammoniumphosphat)

Reaktionsgefäße (z. B. 1,5-ml-Vials)

Heizblock oder Wasserbad

HPLC-System mit UV-Detektor

Verfahren:

Probenvorbereitung: Lösen Sie eine kleine Menge der Aminprobe (ca. 10-50 nmol) in 100 µl

1 M Natriumbicarbonat-Lösung in einem Reaktionsgefäß.[9]

Reagenz-Zugabe: Fügen Sie 200 µl der 1%igen FDAA-Lösung in Aceton hinzu.

Reaktion: Das Gemisch gut durchmischen und für 1 Stunde bei 40°C inkubieren.[9]

Quenchen: Nach dem Abkühlen auf Raumtemperatur die Reaktion durch Zugabe von 50 µl 2

M HCl beenden.[9]

Analyse: Die Probe ist nun bereit für die Injektion in das HPLC-System. Eine Filtration kann

erforderlich sein, wenn Partikel vorhanden sind.

Beispielhafte HPLC-Bedingungen:

Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm)

Mobile Phase A: Wässriger Puffer (z. B. 50 mM Triethylammoniumphosphat, pH 3,0)

Mobile Phase B: Acetonitril

Gradient: Ein typischer Gradient beginnt mit einem niedrigeren Acetonitril-Anteil und erhöht

diesen langsam, um die Diastereomere zu eluieren. Ein Beispiel: 20% B bis 70% B über 40

Minuten.

Flussrate: 1,0 ml/min
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Säulentemperatur: 40°C

Detektion (UV): 340 nm, da die Dinitrophenyl-Gruppe bei dieser Wellenlänge stark

absorbiert.[10]

Zusammenfassung der quantitativen Daten
Die Derivatisierung verbessert die Nachweisgrenzen (LOD) und Quantifizierungsgrenzen

(LOQ) von 2-Nonanamin erheblich. Die folgende Tabelle fasst die erwartete Leistungsfähigkeit

der beschriebenen Methoden zusammen, basierend auf Daten für ähnliche aliphatische Amine.
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Methode
Derivatisier
ungsreagen
z

Detektor
Typische
LOD

Typische
LOQ

Anmerkung
en

GC-MS

Trifluoressigs

äureanhydrid

(TFAA)

MS (SIM) 0,1 - 1 µmol/L 0,5 - 5 µmol/L

Bietet

strukturelle

Informationen

; hohe

Selektivität.

[11]

HPLC-FLD

9-

Fluorenylmet

hylchloroform

at (FMOC-Cl)

FLD
≤20 µg/L

(~0,14 µM)
-

Sehr hohe

Empfindlichk

eit, kann aber

durch

Matrixeffekte

beeinträchtigt

werden.[12]

[13]

HPLC-FLD
Dansylchlorid

(DNS-Cl)
FLD

0,015 - 0,075

µg/mL (~0,1 -

0,5 µM)

0,05 - 0,25

µg/mL (~0,3 -

1,6 µM)

Robuste und

weit

verbreitete

Methode;

gute

Empfindlichk

eit.[6]

HPLC-UV

Marfey's

Reagenz

(FDAA)

UV (340 nm)
Niedriger

pmol-Bereich
-

Primär für die

chirale

Analyse;

bietet gute

UV-

Empfindlichk

eit.[8][10]

Hinweis: Die angegebenen LOD/LOQ-Werte sind repräsentativ für aliphatische Amine und

können je nach spezifischer Probenmatrix und Instrumentierung variieren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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